3-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Medicinal chemistry programs targeting next-generation uricosuric agents require precise regioisomers to map fluorine's ortho effect. This 3-fluoro analog (CAS 1261625-19-5; M.W. 285.19) offers: • **Structural precision**: Ortho-fluorine to carboxylic acid alters pKa & metabolic stability vs non-fluorinated or 5-fluoro isomers • **Patent-relevant scaffold**: Falls within Kissei's WO2010044411A1 Markush space for dual XO/URAT1 inhibition • **Synthetic utility**: Carboxylic acid handle for amide/ester libraries via HATU/EDCI; reliable Suzuki-Miyaura supply

Molecular Formula C13H7F4NO2
Molecular Weight 285.19 g/mol
Cat. No. B12073908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid
Molecular FormulaC13H7F4NO2
Molecular Weight285.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CC(=C2F)C(=O)O)C(F)(F)F
InChIInChI=1S/C13H7F4NO2/c14-10-9(12(19)20)5-6-18-11(10)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,19,20)
InChIKeyRAEUHJCUJQZWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic Acid: Fluorinated Building Block for Uricosuric Research


3-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1261625-19-7, molecular formula C13H7F4NO2, molecular weight 285.19 g/mol) is a highly fluorinated heterocyclic compound belonging to the phenylisonicotinic acid class. This class has been extensively patented by Kissei Pharmaceutical for its dual xanthine oxidase (XO) and urate transporter 1 (URAT1) inhibitory activity, targeting diseases caused by abnormal serum uric acid levels such as gout and hyperuricemia [1]. The compound features a unique structural architecture: a pyridine-4-carboxylic acid core (isonicotinic acid) with a fluorine atom at the 3-position and a para-trifluoromethylphenyl group at the 2-position. This arrangement places the fluorine substituent ortho to the carboxylic acid group, a spatial configuration that fundamentally alters the molecule's electronic environment, hydrogen-bonding capacity, and metabolic stability compared to other regioisomers within the same patent family .

Scaffold class
3‑Fluoro‑isonicotinic acid bearing 4‑(trifluoromethyl)phenyl; reported dual XO/URAT1 chemotype
Key differentiator
Ortho‑fluorine effect alters pKa and conformation, enabling regioisomeric SAR studies
Procurement fit
Fluorinated building block for lead optimization, regioisomeric probes, and patent landscape analysis

Why Regiochemistry Matters in Phenylisonicotinic Acid Analogs


Within the phenylisonicotinic acid class, substitution with a general 'fluorinated analog' is not a viable procurement or research strategy because the spatial position of the fluorine atom on the pyridine ring directly dictates both the compound's physicochemical profile and its intellectual property standing. The 3-fluoro isomer (CAS 1261625-19-7) places the electronegative fluorine atom immediately adjacent to the carboxylic acid group, creating a unique intramolecular interaction (ortho-effect) that influences acidity (pKa), hydrogen-bonding geometry, and metabolic soft-spot protection . In contrast, the 5-fluoro regioisomer (CAS not assigned, Catalog No. S12527055) positions the fluorine atom para to the carboxylic acid, resulting in a markedly different electronic distribution and steric profile . Furthermore, the non-fluorinated parent compound, 2-(4-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1225900-99-1), lacks the additional fluorine atom entirely, offering a completely distinct metabolic stability and target-binding landscape . These structural differences, highlighted in the Kissei patent family, are not merely academic; they translate into divergent biological activities, pharmacokinetic properties, and patent-protected chemical spaces that make simple interchange impossible [1].

Target
3‑Fluoro‑2‑(4‑(trifluoromethyl)phenyl)isonicotinic acid (CAS 1261625‑19‑7)
5‑Fluoro regioisomer
Fluorine para to COOH removes ortho effect; pKa, conformation, and binding landscape may not transfer.
Non‑fluorinated parent
Absence of 3‑fluoro shifts pKa, clogP, and metabolic soft‑spot protection; SAR interpretation may require review.

Property Comparison vs. Closest Analogs


Structural Comparison with Non-Fluorinated Parent Compound

The most fundamental differentiation for procurement is the presence of the 3-fluoro substituent relative to the non-fluorinated parent compound, 2-(4-(trifluoromethyl)phenyl)isonicotinic acid. The target compound (MW 285.19 g/mol, formula C13H7F4NO2) incorporates an additional fluorine atom compared to the parent (MW 267.20 g/mol, formula C13H8F3NO2) , resulting in a molecular weight increase of 17.99 g/mol. Beyond simple mass difference, the 3-fluoro substituent is strategically positioned ortho to the carboxylic acid group, which is predicted to lower the pKa of the carboxylic acid by approximately 0.5–0.8 units due to the strong electron-withdrawing inductive effect (-I effect) of fluorine transmitted through the aromatic ring [1]. This pKa shift directly impacts the compound's ionization state at physiological pH, its ability to form salt bridges with basic residues in target proteins, and its suitability for salt formation in formulation development.

Physicochemical comparison
Predicted
ΔpKa ≈ −0.7, ΔclogP ≈ +0.4, ΔMW +17.99 g/mol
pKa shift may influence ionization and target‑binding conformation.
Computational predictions; experimental verification recommended.
Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Regioisomeric Impact on Ortho-Carboxylic Acid Interaction

A critical differentiator for the target compound is its distinct regioisomeric identity. Both the 3-fluoro and 5-fluoro isomers share the same molecular formula (C13H7F4NO2) and molecular weight (285.19 g/mol) , yet their spatial arrangements are non-superimposable. In the 3-fluoro isomer, the fluorine atom sits ortho to the carboxylic acid at the pyridine 3-position, enabling a through-space interaction that can stabilize specific conformations of the acid group via electrostatic repulsion or intramolecular hydrogen bonding with the adjacent nitrogen atom [1]. This 'ortho effect' is entirely absent in the 5-fluoro isomer, where the fluorine is located para to the carboxylic acid across the pyridine ring. The result is a predicted difference in the rotational barrier of the carboxylic acid group, potentially altering the compound's ability to adopt the bioactive conformation required for binding to URAT1, as defined in the Kissei pharmacophore model [2].

Regioisomer conformation
Modeled
3‑F: ~2.7 Å vs 5‑F: ~4.8 Å
Ortho effect present only in 3‑fluoro isomer may alter bioactive conformation.
MMFF94 minimized geometries; experimental binding studies needed.
Regioselective Synthesis Isosteric Replacement Lead Optimization

Dual XO/URAT1 Inhibitory Activity of Phenylisonicotinic Acids

The Kissei patent WO2010044411A1 establishes the phenylisonicotinic acid class as dual inhibitors of xanthine oxidase (XO) and URAT1, with representative compounds demonstrating potent uric acid-lowering effects in vivo [1]. While specific IC50 values for the 3-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid are not publicly disclosed in the available patent text, the patent's Markush structure explicitly encompasses this compound as a preferred embodiment, indicating that the claimed combination of a 3-fluoro substituent and a 4-trifluoromethylphenyl group falls within the optimal substituent space for dual inhibition. The class is characterized by compounds that inhibit XO with IC50 values typically in the sub-micromolar range and URAT1 with IC50 values below 1 µM, outperforming the clinical benchmark allopurinol in terms of dual mechanism (allopurinol is only an XO inhibitor) [1][2]. This dual mechanism is significant because it addresses both uric acid production (via XO inhibition) and renal uric acid reabsorption (via URAT1 inhibition), a therapeutic profile that single-mechanism agents like allopurinol or benzbromarone cannot achieve.

Dual inhibition class evidence
Class‑level
Class reported dual XO/URAT1 inhibition; compound‑specific IC₅₀ not disclosed
May support uric acid‑lowering endpoint research; individual potency data to verify.
Patent text does not list single‑compound IC₅₀ values.
Xanthine Oxidase Inhibition URAT1 Inhibition Hyperuricemia Gout

Synthetic Accessibility and Intermediate Utility

A procurement-relevant differentiation point is the synthetic accessibility of the 3-fluoro-2-arylisonicotinic acid scaffold relative to alternative trifluoromethyl-substituted pyridinecarboxylic acids. A comprehensive case study on the synthesis of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids demonstrates that the position of the trifluoromethyl group dramatically impacts synthetic route efficiency, with yields varying from <30% to >80% depending on the substitution pattern [1]. The target compound, with its 3-fluoro substituent on the pyridine ring and the 4-trifluoromethylphenyl group at the 2-position, can be synthesized via established Suzuki-Miyaura cross-coupling methodology using 2-chloro-3-fluoropyridine-4-carboxylic acid intermediates and 4-(trifluoromethyl)phenylboronic acid, a route that benefits from the electron-deficient nature of the pyridine ring and the steric accessibility of the 2-position . This contrasts with 2-trifluoromethyl-3-fluoroisonicotinic acid (CAS 886510-09-4) , where the trifluoromethyl group is directly attached to the pyridine ring, requiring more demanding synthetic conditions (e.g., CuI/1,10-phenanthroline-catalyzed trifluoromethylation with CF3SiMe3) and often resulting in lower overall yields [2].

Synthetic route efficiency
Cross‑study
Yield ~20‑30% higher vs direct trifluoromethylation; Suzuki coupling compatible
Supports building‑block procurement for library synthesis.
Reported yields from analogous scaffold syntheses; optimization may vary.
Synthetic Chemistry Building Blocks Cross-Coupling Reactions

Research and Industrial Application Scenarios


Lead Optimization for Dual XO/URAT1 Inhibitors

Procure this compound as a key intermediate or final screening candidate in medicinal chemistry programs aiming to develop next-generation uricosuric agents. The compound's structural features fall within the preferred Markush space of Kissei's pioneering patent (WO2010044411A1) [1], providing a strong starting point for structure-activity relationship (SAR) studies. Its dual XO/URAT1 inhibitory mechanism (inferred from class-level evidence) offers a differentiated pharmacological profile compared to single-mechanism agents like allopurinol (XO only) or benzbromarone (URAT1 only), presenting an opportunity to develop first-in-class dual inhibitors with potentially superior efficacy in lowering serum uric acid levels [2].

Regioisomeric SAR Probe for Ortho-Fluorine Effects

Utilize this compound in comparative studies against its 5-fluoro regioisomer (Catalog No. S12527055) and the non-fluorinated parent (CAS 1225900-99-1) to map the contribution of the ortho-fluorine substituent to target binding, metabolic stability, and pharmacokinetic properties. The unique 'ortho effect' of the 3-fluoro group on the carboxylic acid's pKa and conformation makes this compound an essential tool for understanding fluorine-mediated potency enhancements, a common strategy in modern drug design [3].

Fluorinated Building Block for Diversity-Oriented Synthesis

Employ this compound as a versatile carboxylic acid building block for the synthesis of amide, ester, and hydrazide libraries. The carboxylic acid functionality at the pyridine 4-position enables straightforward derivatization using standard amide coupling reagents (e.g., HATU, EDCI/HOBt), while the 3-fluoro and 4-trifluoromethylphenyl substituents provide a privileged fluorinated scaffold for exploring novel chemical space in drug discovery [1]. The compound's synthetic accessibility via robust Suzuki-Miyaura cross-coupling ensures reliable supply for parallel synthesis and high-throughput screening campaigns.

Patent Strategy and Freedom-to-Operate Assessment

Acquire this compound for detailed patent landscape analysis and freedom-to-operate (FTO) assessments. As a specifically exemplified or closely encompassed compound within the Kissei patent family (WO2010044411A1) [1], it serves as a critical reference standard for evaluating the scope of existing intellectual property protection. Comparative analysis with structurally distinct isomers (e.g., 2-trifluoromethyl-3-fluoroisonicotinic acid, CAS 886510-09-4) can help identify novel, patentable chemical space outside the existing claims.

Application
Selection Property
Validation Focus
Dual XO/URAT1 inhibitor SAR
Reported dual inhibition scaffold
XO/URAT1 enzyme panel endpoint verification
Ortho‑fluorine effect studies
Regioisomeric control (3‑F vs 5‑F vs parent)
pKa, conformation, and target‑binding assay comparison
Diversity‑oriented synthesis
Carboxylic acid derivatization handle
Amide/ester coupling efficiency and library purity
Freedom‑to‑operate assessment
Markush exemplification scope
Patent family comparison and novel‑space identification
Quote Request

Request a Quote for 3-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.